cortistatin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

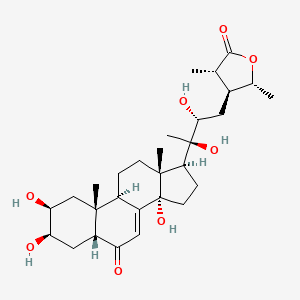

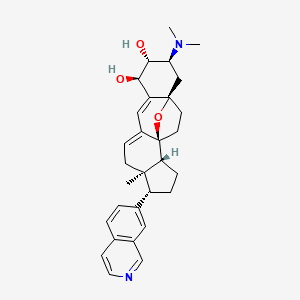

Cortistatin-A is a steroidal alkaloid first isolated from the marine sponge Corticium simplex in 2006 . It is known for its potent anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels. This compound has shown significant potential in various therapeutic applications, particularly in the treatment of cancer and other diseases characterized by abnormal blood vessel growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cortistatin-A is complex and involves multiple steps. One of the first total syntheses was reported by Baran and colleagues, which required 16 to 30 steps with an overall yield ranging from 0.012% to 2% . The synthesis involves the construction of key building blocks, such as the heavily substituted A-ring starting from D-glucose and the DE-ring junction employing a Hajos–Parrish ketone as a chiral pool .

Industrial Production Methods: Due to the complexity and low yield of the synthetic routes, industrial production of Cortistatin-A is challenging. Efforts have been made to design simpler and more efficient synthetic routes. For example, a campaign was initiated to design simple, more easily prepared inhibitors based on a steroid scaffold, resulting in an eight-step synthesis with a 33% overall yield .

Analyse Des Réactions Chimiques

Types of Reactions: Cortistatin-A undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cortistatin-A can lead to the formation of cortistatinone, a key intermediate in its synthesis .

Applications De Recherche Scientifique

Cortistatin-A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.

Mécanisme D'action

Cortistatin-A exerts its effects primarily by inhibiting cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), which are part of the mediator complex involved in gene transcription . By inhibiting these kinases, Cortistatin-A can disrupt the proliferation of cancer cells and reduce inflammation. Additionally, it has been shown to bind to the Tat protein in HIV-infected cells, suppressing viral replication .

Comparaison Avec Des Composés Similaires

Other members of this family include Cortistatin-J, Cortistatin-K, and Cortistatin-L . These compounds share a common modified steroidal skeleton but differ in their substitution patterns and biological activities. Cortistatin-A is unique due to its potent anti-angiogenic properties and selective inhibition of CDK8 and CDK19 .

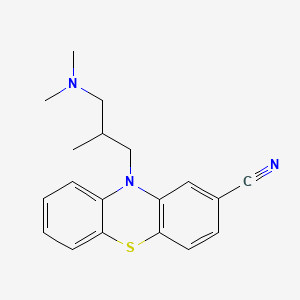

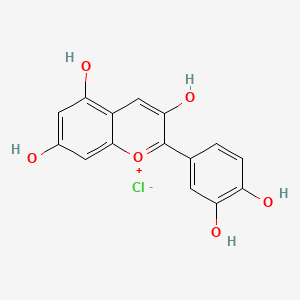

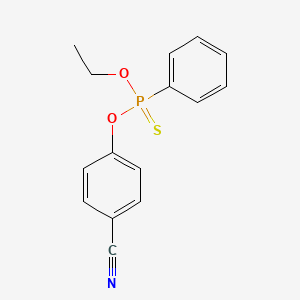

Similar Compounds:

- Cortistatin-J

- Cortistatin-K

- Cortistatin-L

Propriétés

Numéro CAS |

882976-95-6 |

|---|---|

Formule moléculaire |

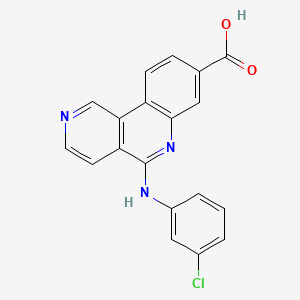

C30H36N2O3 |

Poids moléculaire |

472.6 g/mol |

Nom IUPAC |

(1S,2R,5S,6R,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-diene-12,13-diol |

InChI |

InChI=1S/C30H36N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-5,8-9,13-15,17,22,24-27,33-34H,6-7,10-12,16H2,1-3H3/t22-,24+,25-,26-,27-,28-,29-,30-/m1/s1 |

Clé InChI |

KSGZCKSNTAJOJS-DZBMUNJRSA-N |

SMILES isomérique |

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

SMILES |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

SMILES canonique |

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Apparence |

Solid powder |

Autres numéros CAS |

882976-95-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

17-epi-cortistatin A cortistatin A |

Origine du produit |

United States |

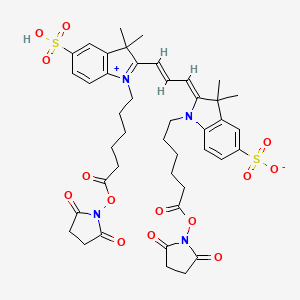

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)

![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)

![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-](/img/structure/B1669380.png)